4-Bromo-7-bromomethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by its complex structure, which includes multiple fused benzene rings along with bromine and bromomethyl substituents. The compound is identified by the CAS number 34346-98-0 and has significant implications in both chemical synthesis and biological research due to its mutagenic and carcinogenic properties .
This compound is synthesized primarily in laboratory settings as it is not commonly produced on an industrial scale due to its specialized applications. It falls under the category of polycyclic aromatic hydrocarbons, which are organic compounds containing multiple aromatic rings. The presence of bromine atoms classifies it further as a halogenated aromatic compound, which can exhibit unique reactivity in organic synthesis and biological interactions.
The synthesis of 4-Bromo-7-bromomethylbenz(a)anthracene typically involves multi-step organic reactions. A common method includes the bromination of benz(a)anthracene derivatives. Key steps in the synthesis process include:
The synthesis may require careful control of reaction conditions, including temperature and concentration, to minimize side reactions and ensure high yields of the target compound.
4-Bromo-7-bromomethylbenz(a)anthracene has a molecular formula of C19H12Br2 and a molecular weight of 400.1 g/mol. Its structural representation can be described by the following identifiers:
The structure features two bromine substituents at positions 4 and 7, contributing to its reactivity and biological activity.
4-Bromo-7-bromomethylbenz(a)anthracene undergoes various chemical reactions, including:
These reactions allow for the modification of the compound's structure, facilitating its use in various synthetic pathways .
The mechanism of action for 4-Bromo-7-bromomethylbenz(a)anthracene primarily involves its interaction with biological macromolecules, particularly DNA. Upon metabolic activation, it forms reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can disrupt normal cellular processes and trigger mutagenesis, contributing to carcinogenesis.
Studies have demonstrated that this compound generates specific DNA adducts such as N2-(benz[a]anthracen-7-ylmethyl)-2'-deoxyguanosine and N6-(benz[a]anthracen-7-ylmethyl)-2'-deoxyadenosine, which are crucial for understanding its mutagenic potential .
The physical properties of 4-Bromo-7-bromomethylbenz(a)anthracene include:
Property | Value |
---|---|
Molecular Formula | C19H12Br2 |
Molecular Weight | 400.1 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
These properties make it a valuable compound for research applications while also necessitating careful handling due to its potential hazards .
4-Bromo-7-bromomethylbenz(a)anthracene has several applications in scientific research:
Its role in advancing cancer research highlights its significance beyond mere chemical interest, contributing valuable insights into tumor biology and therapeutic development .
Transition metal-catalyzed reactions provide efficient pathways for constructing the benz[a]anthracene core prior to bromomethyl functionalization. The Suzuki-Miyaura coupling is particularly valuable for establishing biaryl intermediates essential for subsequent cyclization. As demonstrated in benz[a]anthracene syntheses, this method involves coupling 2-bromo-substituted naphthalenes (11) with aromatic boronic acids (12) to form divinyl biaryl precursors (10). These intermediates undergo ring-closing metathesis (RCM) using Grubbs II catalysts to form the central benzene ring, yielding the tetracyclic scaffold in 9 with high regiocontrol [1].
Palladium-catalyzed approaches enable precise bromine introduction at the K-region (C4 position) of preformed benz[a]anthracene. As shown in the synthesis of 4-bromo derivatives, electrophilic aromatic substitution using bromine in acetic acid achieves 97% yield at C4 due to this position’s heightened electron density in angular tetracyclics. The bromomethyl group is then installed at C7 through side-chain functionalization, leveraging the compound’s bay-region reactivity [7].
Table 1: Catalytic Systems for Benz[a]anthracene Functionalization
Catalyst | Reaction Type | Key Intermediate | Functionality Installed |
---|---|---|---|
Pd(PPh₃)₄ | Suzuki-Miyaura | Divinyl biaryl 10 | Benz[a]anthracene core |
Grubbs II | Ring-closing metathesis | Tetracyclic scaffold 9 | Central benzene ring |
None (electrophilic) | Bromination | Benz[a]anthracene | C4-Bromine |
Regioselectivity in benz[a]anthracene bromination is governed by the molecule’s electronic asymmetry. The K-region (C5-C6 bond) exhibits greater electron density, making C4 electrophilic bromination highly favored. As reported for 4-bromobenzo[a]anthracene synthesis, treatment with bromine in acetic acid at elevated temperatures (100-120°C) for 4 hours achieves 97% yield with minimal dihalogenation byproducts [7].
Bay-region bromomethylation (C7) exploits the enhanced stability of benzylic carbocations in angular polycyclics. 7-Bromomethyl derivatives are synthesized via radical bromination of 7-methylbenz[a]anthracene using N-bromosuccinimide (NBS) under photolytic conditions. Steric shielding at the peri-positions (C12 methyl group in 12-methylbenz[a]anthracene) directs bromination exclusively to C7, achieving >90% regioselectivity. This spatial control is critical for preventing isomeric contamination in the target molecule [7] [8].
Table 2: Regioselective Bromination Conditions
Position | Reagent | Solvent | Temperature | Regioselectivity |
---|---|---|---|---|
C4 (Aromatic) | Br₂ | Acetic acid | 100-120°C | >95% |
C7 (Benzylic) | NBS | CCl₄ | Reflux, hv | ~90% |
C4/C7 (Sequential) | Br₂ then NBS | Acetic acid/CCl₄ | Sequential | 85% overall |
Stereoelectronic factors dominate the functionalization sequence for 4-bromo-7-bromomethylbenz(a)anthracene. Electrophilic C4 bromination must precede 7-methyl bromination because benzylic bromines render the aromatic system electron-deficient, suppressing electrophilic substitution. This sequential approach—exemplified in the synthesis of carcinogen-nucleoside adduct precursors—ensures high yields at both positions [7].
Aromatization techniques resolve stereochemical challenges in non-planar precursors. Dihydro intermediates generated during solvolysis or cyclization require oxidative rearomatization. Chloranil in refluxing benzene quantitatively dehydrogenates saturated centers while preserving bromine and bromomethyl substituents. Hypophosphorous acid/hydroiodic acid systems also achieve high-yielding aromatization but necessitate strict temperature control (<50°C) to prevent debromination [7].
The bromomethyl group’s reactivity enables nucleophilic transformations critical for advanced intermediates. Solvolysis of 7-bromomethyl derivatives in aqueous ethanol generates hydroxymethyl analogs, but competing elimination forms highly reactive quinone methides. This is minimized by:
Aromatization of dihydro intermediates employs two optimized protocols:
The bromomethyl group’s lability necessitates inert atmospheres during all solvolysis steps to prevent acid-catalyzed decomposition. Final purification requires silica gel chromatography with halogen-compatible eluents (e.g., hexane:DCM mixtures) to avoid on-column hydrolysis [7] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8